Fenofibrat

Übersicht

Beschreibung

Fenofibrat ist ein Fibrat-Derivat, das hauptsächlich zur Behandlung von abnormalen Blutfettwerten eingesetzt wird. Es ist besonders wirksam bei der Senkung von erhöhtem Low-Density-Lipoprotein-Cholesterin, Gesamtcholesterin, Triglyceriden und Apolipoprotein B, während gleichzeitig das High-Density-Lipoprotein-Cholesterin erhöht wird . This compound wird häufig für Erkrankungen wie primäre Hypercholesterinämie, gemischte Dyslipidämie und schwere Hypertriglyceridämie verschrieben .

Wissenschaftliche Forschungsanwendungen

Fenofibrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of lipid metabolism and drug formulation.

Biology: Investigated for its effects on gene expression related to lipid metabolism.

Medicine: Widely used in the treatment of hyperlipidemia and related cardiovascular conditions.

Industry: Employed in the development of pharmaceutical formulations with improved bioavailability.

Wirkmechanismus

Fenofibrate is a lipid-regulating drug that is widely used to lower blood lipids, particularly in conditions like hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Target of Action

Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .

Mode of Action

Fenofibrate acts as a PPARα agonist . It binds to PPARα, activating it and inducing the synthesis of apoproteins A-I and A-II . This interaction leads to alterations in lipid metabolism, which can help manage conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .

Biochemical Pathways

Fenofibrate’s activation of PPARα affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This process reduces oxidative stress damage and lipid accumulation in the liver . Fenofibrate also influences the gut microbiota, affecting pathways related to the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .

Pharmacokinetics

The pharmacokinetics of fenofibrate involve its absorption, distribution, metabolism, and excretion (ADME). Fenofibrate is administered orally and is known to produce substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . .

Result of Action

The molecular and cellular effects of fenofibrate’s action are significant. It reduces serum lipid levels in hyperlipidemia patients . It also upregulates the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation of the liver . Furthermore, fenofibrate has been shown to decrease the expression of certain genes related to inflammation and stress, such as tumor necrosis factor-α (TNF-α) and C-reactive protein (CRP) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fenofibrate. For instance, a high-fat diet can affect the gut microbiota, which in turn can influence the effectiveness of fenofibrate . Additionally, fenofibrate’s efficacy can vary depending on the presence of other diseases or conditions .

Biochemische Analyse

Biochemical Properties

Fenofibrate interacts with various enzymes and proteins, primarily through its active metabolite, fenofibric acid . It activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III . This interaction alters lipid, glucose, and amino acid homeostasis .

Cellular Effects

Fenofibrate has shown to have varying effects on different types of cells. For instance, it has been found to induce cell death mediated through cell cycle arrest in the G0–G1 phase and caspase-dependent apoptosis in HeLa cells . In HepG2 cells, fenofibrate intervention led to an increase in the number of cyclin E-positive cells and a decrease in the number of Cdc25A-positive cells .

Molecular Mechanism

Fenofibrate exerts its effects at the molecular level primarily through its active metabolite, fenofibric acid. Fenofibric acid binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription .

Temporal Effects in Laboratory Settings

Fenofibrate has shown to have varying effects over time in laboratory settings. For instance, in a study on non-alcoholic fatty liver disease (NAFLD), fenofibrate treatment significantly enhanced the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism over time .

Dosage Effects in Animal Models

In animal models, the effects of fenofibrate vary with different dosages. For instance, in a study on high-fat diet-treated hamsters, fenofibrate at a dose of 0.04 g/(kg.d) administered by gavage at 11 weeks for 4 weeks significantly reduced serum lipid levels .

Metabolic Pathways

Fenofibrate is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is rapidly hydrolyzed by esterases to the active metabolite fenofibric acid in tissue and plasma before entering the cell . Fenofibric acid is strongly bound to plasma albumin, which aids in its transport and distribution within cells and tissues .

Subcellular Localization

Fenofibrate and its active metabolite, fenofibric acid, are found both in the cytoplasm and nucleus of cells . The subcellular localization of fenofibrate and fenofibric acid plays a crucial role in their activity and function, influencing their interactions with various biomolecules and their subsequent effects on cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fenofibrat kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Veresterung von 4-Chlorbenzoylchlorid mit Isopropylalkohol in Gegenwart einer Base, gefolgt von der Reaktion mit 2-Methylpropansäure . Eine andere Methode beinhaltet die Verwendung von überkritischen Fluid-gestütztem Sprühtrocknen, um die Mikronisierung von this compound-Partikeln zu erreichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig unter Verwendung einer Kombination aus chemischer Synthese und Reinigungsverfahren hergestellt. Das überkritische Fluid-gestützte Sprühtrocknungsverfahren ist besonders bemerkenswert für seine Fähigkeit, this compound-Mikropartikel mit verbesserten Auflösungsraten zu produzieren . Darüber hinaus wurde die Cokristallisation mit Benzoesäure untersucht, um die wässrige Löslichkeit und die Auflösungsgeschwindigkeit von this compound zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann zu Fenofibrinsäure oxidiert werden, seinem aktiven Metaboliten.

Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Chloratoms an der Benzoylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Natriumhydroxid oder andere Basen können Substitutionsreaktionen fördern.

Hauptprodukte

Das Hauptprodukt, das bei der Oxidation von this compound entsteht, ist Fenofibrinsäure, die die aktive Form des Arzneimittels ist .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zum Fettstoffwechsel und zur Arzneimittelformulierung verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf die Genexpression im Zusammenhang mit dem Fettstoffwechsel.

Medizin: Wird häufig zur Behandlung von Hyperlipidämie und verwandten Herz-Kreislauf-Erkrankungen eingesetzt.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen mit verbesserter Bioverfügbarkeit eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPAR-α) aktiviert. Diese Aktivierung führt zu einer erhöhten Synthese von Apolipoproteinen A-I und A-II, die eine entscheidende Rolle im Fettstoffwechsel spielen . Die Aktivierung von PPAR-α verstärkt auch die Oxidation von Fettsäuren und reduziert die Produktion von Triglyceriden .

Analyse Chemischer Reaktionen

Types of Reactions

Fenofibrate undergoes various chemical reactions, including:

Oxidation: Fenofibrate can be oxidized to form fenofibric acid, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly involving the chlorine atom on the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major product formed from the oxidation of fenofibrate is fenofibric acid, which is the active form of the drug .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clofibrat: Ein weiteres Fibrat-Derivat mit ähnlichen lipidsenkenden Wirkungen.

Gemfibrozil: Ein Fibrat-Derivat, das zur Behandlung von Hyperlipidämie eingesetzt wird.

Fenofibrinsäure: Der aktive Metabolit von Fenofibrat, der in ähnlichen therapeutischen Kontexten eingesetzt wird.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, mit Statinen kombiniert zu werden, wodurch seine lipidsenkenden Wirkungen verstärkt werden . Darüber hinaus bieten seine verschiedenen Formulierungen, darunter mikronisierte und Nanopartikelformen, eine verbesserte Bioverfügbarkeit und Flexibilität bei der Verabreichung .

Die vielfältigen Anwendungen und einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen. Seine Fähigkeit, den Fettstoffwechsel durch PPAR-α-Aktivierung zu modulieren, unterstreicht seine Bedeutung bei der Behandlung von Hyperlipidämie und verwandten Erkrankungen.

Eigenschaften

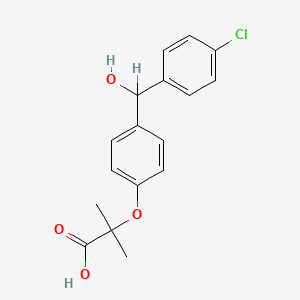

IUPAC Name |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021597, DTXSID80866424 | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-31-7, 123612-42-0, 123612-43-1 | |

| Record name | Fenirofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIROFIBRATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

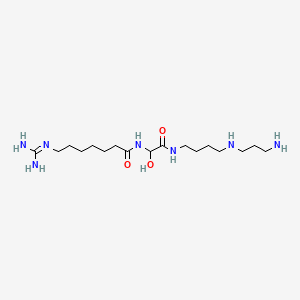

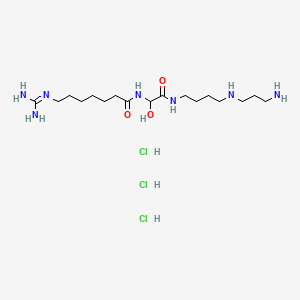

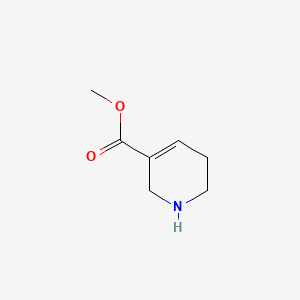

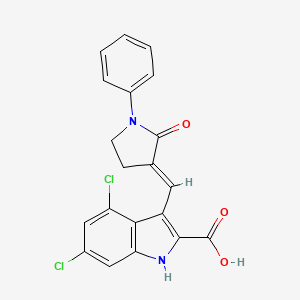

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.